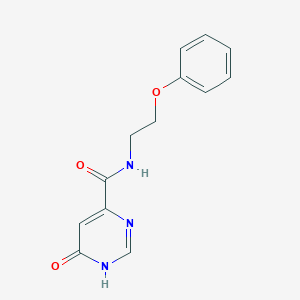

6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

6-oxo-N-(2-phenoxyethyl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12-8-11(15-9-16-12)13(18)14-6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYIMNJKLIZKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide typically involves the reaction of 6-hydroxy-4-chloropyrimidine with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide exhibits significant anti-inflammatory activity. It inhibits the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, making it a candidate for treating inflammatory diseases .

- Antibacterial and Antiviral Activities : Studies have also explored its potential as an antibacterial and antiviral agent, offering a pathway for new therapeutic developments against infections .

2. Biological Research

- Targeting Inflammatory Pathways : The compound's mechanism involves interaction with specific molecular targets that modulate inflammatory pathways, providing insights into drug design for chronic inflammation and related conditions .

- Cellular Effects : Investigations into its effects on cellular processes, including apoptosis and cell proliferation, have shown promise in cancer research, particularly in understanding how it may inhibit tumor growth .

3. Material Science

- Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex pyrimidine derivatives, which are valuable in developing new materials with tailored properties .

- Application in Coatings and Polymers : Due to its chemical stability and reactivity, it is being studied for potential applications in coatings and polymer materials that require specific chemical functionalities .

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

Mecanismo De Acción

The mechanism of action of 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. These interactions help reduce inflammation and provide therapeutic benefits .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide with structurally related pyrimidine carboxamides, focusing on substituent effects, molecular properties, and biological activities.

Structural and Functional Analogues

Key Insights from Structural Variations

Amide Substituent Effects: The phenoxyethyl group in the target compound likely increases lipophilicity compared to pyridinyl (e.g., compound 2c) or ethyl groups (e.g., DB06969). This could improve membrane permeability but may reduce solubility . Thieno-pyrimidine cores (e.g., 2g, 2c) exhibit enhanced antimicrobial activity due to improved π-stacking and enzyme interactions, though they lack the hydroxy group critical for hydrogen bonding in the target compound .

Bulky substituents (e.g., dichlorophenyl-pyrrolidine in DB06969) enhance selectivity but may limit bioavailability compared to the smaller phenoxyethyl group .

Biological Activity Trends: Thieno-pyrimidine derivatives (e.g., 2c, 2g) demonstrate potent antimicrobial activity, suggesting that the target compound’s pyrimidine core could be optimized by incorporating heterocyclic rings for enhanced efficacy .

Actividad Biológica

6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C_{13}H_{14}N_{2}O_{3}

- Molecular Weight : 246.26 g/mol

The compound features a pyrimidine ring substituted with a hydroxyl group and a phenoxyethyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and phospholipases, which are involved in inflammatory processes.

- Receptor Modulation : It has been suggested that this compound can modulate G-protein-coupled receptors (GPCRs), affecting downstream signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7, A549) have shown that the compound induces apoptosis and inhibits cell proliferation. The IC50 values reported range from 5 to 15 μM, indicating moderate potency compared to standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 8 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties against certain bacterial strains. For instance, it has shown efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant pathogens in healthcare settings.

Case Studies

- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, supporting its potential use as an anti-inflammatory agent .

- Anticancer Evaluation : In a comparative study against established chemotherapeutics, this compound was found to have a favorable selectivity index for cancer cells over normal cells, suggesting lower toxicity and better therapeutic profiles .

- Pharmacokinetic Properties : Research into the pharmacokinetics of this compound indicates good oral bioavailability and metabolic stability, making it a suitable candidate for further development as an oral therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Amide bond formation : React 6-hydroxypyrimidine-4-carboxylic acid with 2-phenoxyethylamine using coupling agents like EDCI/HOBt in anhydrous DMF or DCM under nitrogen .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates. Catalysts such as triethylamine or DMAP improve yields by neutralizing acidic byproducts .

- Temperature control : Maintain 0–25°C during coupling to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥95% purity .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks, and substituent orientations. Critical for confirming the hydroxy group’s position on the pyrimidine ring .

- NMR spectroscopy : Use - and -NMR in DMSO-d to identify peaks for the phenoxyethyl chain (δ 3.5–4.2 ppm for CH groups) and pyrimidine protons (δ 8.1–8.5 ppm). HSQC and HMBC correlations validate connectivity .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS m/z calculated for CHNO: 297.1114) .

Basic: How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .

- Enzyme inhibition : Screen against kinases or hydrolases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .

- Dose-response curves : Use 0.1–100 µM concentrations. Triplicate runs with statistical analysis (p < 0.05) ensure reproducibility .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from impurities or assay variability. Mitigate via:

- Purity validation : Reanalyze compound batches using HPLC (C18 column, 90:10 water:acetonitrile) to confirm >98% purity .

- Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays. For example, if IC values differ, validate via SPR (surface plasmon resonance) for binding affinity .

- Meta-analysis : Aggregate data from ≥5 independent studies using fixed-effects models to identify outliers .

Advanced: How can computational modeling enhance synthetic optimization?

Methodological Answer:

- Reaction pathway prediction : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for amide bond formation .

- Solvent effects : Simulate solvation free energies in COSMO-RS to rank solvents (e.g., DMF vs. THF) for reaction efficiency .

- Machine learning : Train models on existing pyrimidine synthesis datasets to predict optimal catalysts (e.g., triethylamine vs. DBU) .

Advanced: What strategies elucidate interactions with target enzymes?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or HIV protease). Validate with MD simulations (50 ns trajectories) to assess stability .

- Site-directed mutagenesis : Replace key residues (e.g., Ser530 in COX-2) to test hydrogen-bonding interactions predicted computationally .

- Isothermal titration calorimetry (ITC) : Measure ΔG and ΔH of binding to confirm thermodynamic feasibility of docking results .

Advanced: How can multi-step synthesis challenges (e.g., low yields) be addressed?

Methodological Answer:

- Intermediate stabilization : Protect the 6-hydroxy group with TBSCl during amide coupling to prevent oxidation. Deprotect later with TBAF .

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and scalability .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading). For example, a 2 design can identify interactions between solvent polarity, temperature, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.